molecular formula C16H20 B3053946 1,3-Diisopropylnaphthalene CAS No. 57122-16-4

1,3-Diisopropylnaphthalene

Cat. No.: B3053946
CAS No.: 57122-16-4
M. Wt: 212.33 g/mol
InChI Key: JDBFIFNXALGSOF-UHFFFAOYSA-N
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Description

1,3-Diisopropylnaphthalene is an organic compound with the molecular formula C₁₆H₂₀. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 3 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diisopropylnaphthalene can be synthesized through the alkylation of naphthalene with propylene in the presence of Lewis acids such as aluminum chloride (AlCl₃). This method involves the reaction of naphthalene with propylene under controlled conditions to yield the desired diisopropylnaphthalene .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of zeolite catalysts, which offer high selectivity and yield. The process typically includes the alkylation of naphthalene with propylene in the presence of a Y-type zeolite catalyst, which enhances the efficiency and reduces the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diisopropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of naphthalene dicarboxylic acids, which are valuable intermediates in the synthesis of polyesters.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Diisopropylnaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diisopropylnaphthalene involves its interaction with specific molecular targets and pathways. Its effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with various biological and chemical entities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1,4-Diisopropylnaphthalene
  • 1,5-Diisopropylnaphthalene
  • 1,6-Diisopropylnaphthalene
  • 1,7-Diisopropylnaphthalene
  • 2,6-Diisopropylnaphthalene
  • 2,7-Diisopropylnaphthalene

Comparison: 1,3-Diisopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other isomers, it may exhibit different solubility, boiling points, and reactivity profiles, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

1,3-di(propan-2-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-11(2)14-9-13-7-5-6-8-15(13)16(10-14)12(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBFIFNXALGSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205763
Record name 1,3-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57122-16-4
Record name 1,3-Diisopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57122-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diisopropylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057122164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(isopropyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-DIISOPROPYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI6QHK0NJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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